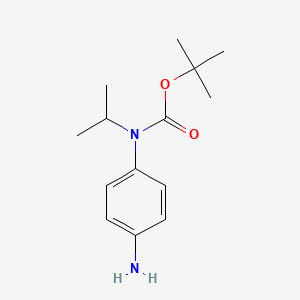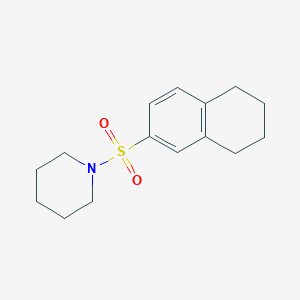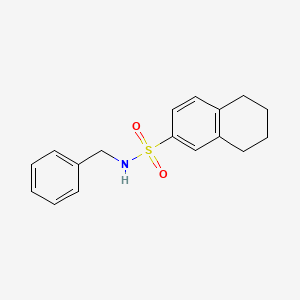
Methyl 2-(1-acetylazetidin-3-yl)oxyacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(1-acetylazetidin-3-yl)oxyacetate, also known as MAOA, is a chemical compound that has gained increasing attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of Methyl 2-(1-acetylazetidin-3-yl)oxyacetate is not fully understood. However, it is believed to function as an acetylcholinesterase inhibitor, which prevents the breakdown of acetylcholine in the brain. This can lead to an increase in acetylcholine levels, which can enhance cognitive function and memory.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In vivo studies have shown that this compound can improve cognitive function and memory in animal models. Additionally, this compound has been shown to have anti-inflammatory and antioxidant effects, which may be beneficial for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-(1-acetylazetidin-3-yl)oxyacetate has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. Additionally, it has a wide range of potential applications in various fields. However, there are also limitations to using this compound in lab experiments. For example, it can be toxic at high doses, and its mechanism of action is not fully understood.
Direcciones Futuras
There are several future directions for the study of Methyl 2-(1-acetylazetidin-3-yl)oxyacetate. One area of research is the development of this compound-based drugs for the treatment of various diseases. Another area of research is the optimization of the synthesis method to improve the yield and purity of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion
In conclusion, this compound is a chemical compound that has gained increasing attention in scientific research due to its potential applications in various fields. Its synthesis method has been reported in various scientific literature and can be modified to optimize the yield and purity of this compound. This compound has been studied for its potential applications in medicinal chemistry, organic synthesis, and material science. Its mechanism of action is not fully understood, but it is believed to function as an acetylcholinesterase inhibitor. This compound has several advantages for lab experiments, but there are also limitations to using it. There are several future directions for the study of this compound, including the development of this compound-based drugs and the optimization of the synthesis method.
Métodos De Síntesis
Methyl 2-(1-acetylazetidin-3-yl)oxyacetate can be synthesized through a multi-step process involving the reaction of 3-bromo-1-propanol with sodium hydride, followed by the reaction of the resulting product with acetyl chloride and sodium azide. The final step involves the reaction of the resulting product with methyl chloroformate. This synthesis method has been reported in various scientific literature and can be modified to optimize the yield and purity of this compound.
Aplicaciones Científicas De Investigación
Methyl 2-(1-acetylazetidin-3-yl)oxyacetate has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In organic synthesis, this compound has been used as a reagent for the synthesis of various compounds, including amino acids and peptides. In material science, this compound has been used as a building block for the synthesis of polymers and other materials.
Propiedades
IUPAC Name |
methyl 2-(1-acetylazetidin-3-yl)oxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c1-6(10)9-3-7(4-9)13-5-8(11)12-2/h7H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOBGVHDNOUVKLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)OCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[3-(2,2,2-trifluoroethylamino)piperidin-1-yl]acetate](/img/structure/B7647102.png)
![2-[3-(2,2,2-Trifluoroethylamino)piperidin-1-yl]acetonitrile](/img/structure/B7647110.png)
![1-[3-(Benzylamino)piperidin-1-yl]ethanone](/img/structure/B7647113.png)









![2-[(3,4-dimethylphenyl)sulfonyl-methylamino]-N,N-dimethylacetamide](/img/structure/B7647208.png)
